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molecular formula C14H17N5O B8395934 N-[1-(2-pyridinyl)-4-piperidinyl]-1H-imidazole-1-carboxamide

N-[1-(2-pyridinyl)-4-piperidinyl]-1H-imidazole-1-carboxamide

Cat. No. B8395934
M. Wt: 271.32 g/mol
InChI Key: GTGCBQSIGWTVFC-UHFFFAOYSA-N
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Patent
US08318750B2

Procedure details

A suspension comprising CDI (2.29 g, 14 mmol) and triethylamine (3.8 ml, 27 mmol) in dry DCM (20 ml) is treated portionwise over 5 minutes with 3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-ylamine dihydrochloride (prepared using the procedure described in international patent application WO 01/94368) (2.88 g, 13 mmol). The reaction mixture is stirred at room temperature for 4.5 hours to yield the title compound as a 0.43 M solution in DCM.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.29 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]=[CH:4][N:3]([C:6]([N:8]2C=N[CH:10]=[CH:9]2)=[O:7])[CH:2]=1.C(N(CC)CC)C.Cl.Cl.[N:22]1([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][N:30]=2)[CH2:27]CC(N)[CH2:24][CH2:23]1>C(Cl)Cl>[N:22]1([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][N:30]=2)[CH2:27][CH2:10][CH:9]([NH:8][C:6]([N:3]2[CH:2]=[CH:1][N:5]=[CH:4]2)=[O:7])[CH2:24][CH2:23]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.29 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N1(CCC(CC1)N)C1=NC=CC=C1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
N1(CCC(CC1)NC(=O)N1C=NC=C1)C1=NC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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